5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the condensation of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with ethyl 2-cyano-3,3-bis(methylthio)acrylate in anhydrous ethanol under reflux conditions . The crude product is then recrystallized from dimethylformamide to obtain pure crystals .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the pyrazole ring.
Substitution: Both the pyrazole and thiophene rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Halogenated derivatives of both the pyrazole and thiophene rings.
Scientific Research Applications
5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory response . The exact molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which are known for their anti-inflammatory and anesthetic properties.
Pyrazole derivatives: Such as celecoxib, which is a well-known anti-inflammatory drug.
Uniqueness
5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine is unique due to its combined pyrazole and thiophene rings, which confer a diverse range of biological activities. This dual-ring structure makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-methyl-1-(2-thiophen-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-7-10(11)12-13(8)5-4-9-3-2-6-14-9/h2-3,6-7H,4-5H2,1H3,(H2,11,12) |
InChI Key |
JCVZOICUQZQLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=CC=CS2)N |
Origin of Product |
United States |
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